Fluprofen

Description

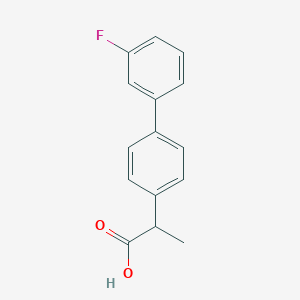

Structure

3D Structure

Properties

CAS No. |

17692-38-5 |

|---|---|

Molecular Formula |

C15H13FO2 |

Molecular Weight |

244.26 g/mol |

IUPAC Name |

2-[4-(3-fluorophenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-10H,1H3,(H,17,18) |

InChI Key |

TYCOFFBAZNSQOJ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fluprofen: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of Fluprofen, a nonsteroidal anti-inflammatory drug (NSAID). This document outlines a robust synthetic pathway, presents key analytical data in a structured format, and offers detailed experimental protocols for both synthesis and characterization.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process commencing with 2,4-difluoronitrobenzene (B147775). The key transformation is the construction of the biphenyl (B1667301) core structure, which can be efficiently achieved via a Suzuki coupling reaction.[1][2]

A notable synthetic route involves the following key transformations:

-

Nucleophilic Aromatic Substitution: Reaction of 2,4-difluoronitrobenzene with ethyl methylmalonate.

-

Hydrolysis and Decarboxylation: Conversion of the malonate intermediate to a propionic acid derivative.

-

Reduction: Reduction of the nitro group to an amine.

-

Sandmeyer Reaction: Conversion of the amino group to a bromo group.

-

Suzuki Coupling: Palladium-catalyzed coupling of the bromo-intermediate with a phenylboronic acid reagent to form the biphenyl scaffold of this compound.[2][3]

-

Purification: The final product is purified by recrystallization.[3]

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

Step 1: Synthesis of 3-Fluoro-4-nitro-α-methylphenylacetic acid

To a solution of ethyl methylmalonate, sodium hydroxide (B78521) is added in dimethylformamide (DMF) at room temperature.[2] 2,4-difluoronitrobenzene is then added to the reaction mixture. Following the completion of the nucleophilic substitution, the resulting intermediate is subjected to hydrolysis and decarboxylation by refluxing with a mixture of acetic acid, sulfuric acid, and water.[2] The product, 3-fluoro-4-nitro-α-methylphenylacetic acid, is then extracted with an organic solvent.[2]

Step 2: Synthesis of 4-Bromo-3-fluoro-α-methylphenylacetic acid

The nitro group of 3-fluoro-4-nitro-α-methylphenylacetic acid is reduced to an amino group using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[2] The resulting amino compound is then subjected to a Sandmeyer reaction. The amine is treated with sodium nitrite (B80452) and hydrobromic acid at low temperatures (0-5 °C) to form a diazonium salt. This is followed by the addition of cuprous bromide to yield 4-bromo-3-fluoro-α-methylphenylacetic acid.[2] The product is purified by flash chromatography.[2]

Step 3: Synthesis of this compound (2-(2-fluorobiphenyl-4-yl)propanoic acid) via Suzuki Coupling

In a reaction vessel, 4-bromo-3-fluoro-α-methylphenylacetic acid is dissolved in water with an appropriate base, such as sodium carbonate.[2] Phenylboronic acid and a catalytic amount of palladium on carbon (Pd/C) are added to the mixture.[2][4] The reaction is heated to reflux for approximately one hour.[2] After cooling, the reaction mixture is acidified, and the crude this compound precipitates.

Step 4: Purification of this compound

The crude this compound is purified by recrystallization. The solid is dissolved in a minimal amount of hot absolute ethanol.[3] Water is then added dropwise until the solution becomes cloudy. The solution is allowed to cool slowly to room temperature and then cooled further in an ice bath to promote crystallization. The purified crystals are collected by filtration and dried under vacuum.[3]

Characterization of this compound

The synthesized this compound is characterized by determining its physical and spectroscopic properties.

Data Presentation

| Property | Value |

| Physical Properties | |

| Melting Point | 110-111 °C |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5] Insoluble in water.[6] |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ 7.53-7.13 (m, aromatic protons), 3.78 (q, 1H, CH), 1.56 (d, 3H, CH₃) |

| ¹³C NMR | Signals corresponding to the carboxylic acid carbon, aromatic carbons, the chiral carbon of the propionic acid moiety, and the methyl carbon. |

| FT-IR (KBr Pellet) | ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1215 cm⁻¹ (C-F stretch) |

| Mass Spectrometry | Molecular Ion Peak (M⁺) corresponding to the molecular weight of this compound (244.26 g/mol ). |

Experimental Protocols: Characterization

Melting Point Determination

-

A small amount of the dried, purified this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the solid melts is recorded as the melting point.[7][8]

FT-IR Spectroscopy

-

A small amount of dry this compound is finely ground with spectroscopic grade potassium bromide (KBr) in a mortar and pestle.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.[9][10]

NMR Spectroscopy

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

The NMR tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired.

Visualizations

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Characterization Workflow

Caption: Logical workflow for this compound characterization.

References

- 1. research.aalto.fi [research.aalto.fi]

- 2. moodle2.units.it [moodle2.units.it]

- 3. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]

- 4. CN106496016B - A kind of synthetic method of Flurbiprofen - Google Patents [patents.google.com]

- 5. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Process For Preparation Of Flurbiprofen". [quickcompany.in]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Flurbiprofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurbiprofen (B1673479) is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class. It is widely utilized for its potent analgesic, anti-inflammatory, and antipyretic properties in the management of arthritis, dental pain, and other inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and analytical methodologies of Flurbiprofen, tailored for professionals in research and drug development.

Chemical Structure and Identification

Flurbiprofen, chemically known as (±)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a racemic mixture of the (S)-(+)- and (R)-(-)-enantiomers. The (S)-enantiomer is primarily responsible for its anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.

| Identifier | Value |

| IUPAC Name | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid[1] |

| CAS Number | 5104-49-4[1] |

| Molecular Formula | C₁₅H₁₃FO₂[1] |

| Molecular Weight | 244.26 g/mol [1] |

| SMILES | CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

| InChI Key | SYTBZMRGLBWNTM-UHFFFAOYSA-N |

Chemical Structure:

Physicochemical Properties

The physicochemical properties of Flurbiprofen are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Melting Point | 110-112 °C | [2] |

| Boiling Point | 376.2 ± 30.0 °C (Predicted) | [2] |

| Water Solubility | 8 mg/L (at room temperature) | [2] |

| Methanol (B129727) Solubility | 50 mg/mL | [2] |

| Ethanol (B145695) Solubility | Freely soluble | |

| Acetone Solubility | Freely soluble | [3] |

| Diethyl Ether Solubility | Freely soluble | [3] |

| pKa | 3.80 (in H₂O, uncertain) | |

| LogP | 4.16 |

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of Flurbiprofen.

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

Procedure:

-

Finely powder a small amount of dry Flurbiprofen.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

-

Perform the determination in triplicate to ensure accuracy.[5][6][7]

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Flurbiprofen in water.

Materials: Flurbiprofen, distilled water, temperature-controlled shaker, filtration apparatus (e.g., 0.45 µm filter), analytical balance, suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

-

Add an excess amount of Flurbiprofen to a known volume of distilled water in a sealed flask.

-

Place the flask in a temperature-controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Filter an aliquot of the supernatant through a 0.45 µm filter to remove undissolved solid.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Determine the concentration of Flurbiprofen in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at λmax ≈ 247 nm or HPLC).

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Flurbiprofen.

Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer, beaker.

Reagents: Flurbiprofen, standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol in which Flurbiprofen is soluble), potassium chloride (KCl) solution (to maintain constant ionic strength).

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of Flurbiprofen in a known volume of the chosen solvent system.

-

Add KCl solution to maintain a constant ionic strength.

-

Immerse the pH electrode in the solution and start stirring.

-

Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[11][12][13]

Pharmacological Properties

Mechanism of Action: Cyclooxygenase Inhibition

Flurbiprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, Flurbiprofen prevents the synthesis of prostaglandins, thereby exerting its therapeutic effects.

Caption: Flurbiprofen inhibits COX-1 and COX-2, blocking prostaglandin (B15479496) synthesis.

Other Signaling Pathways

Emerging evidence suggests that Flurbiprofen may exert its effects through mechanisms beyond COX inhibition. One such pathway involves the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade, a key regulator of inflammatory gene expression.

Caption: Flurbiprofen can inhibit the NF-κB pathway, reducing inflammatory gene expression.

Pharmacokinetics

| Parameter | Description |

| Absorption | Rapidly and well-absorbed after oral administration, with peak plasma concentrations reached in 1.5 to 3 hours. |

| Distribution | Highly bound to plasma proteins (>99%), primarily albumin. |

| Metabolism | Extensively metabolized in the liver, mainly by the cytochrome P450 isoenzyme CYP2C9, to form hydroxylated metabolites. |

| Excretion | Primarily excreted in the urine as metabolites and their conjugates. The elimination half-life is approximately 3 to 4 hours. |

Experimental Workflow: HPLC Analysis of Flurbiprofen

High-performance liquid chromatography (HPLC) is a standard method for the quantification of Flurbiprofen in pharmaceutical formulations and biological samples.

Caption: A typical experimental workflow for the HPLC analysis of Flurbiprofen.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of Flurbiprofen. The presented data, organized for clarity and ease of comparison, along with the detailed experimental protocols, offer a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this important NSAID. The inclusion of signaling pathway and experimental workflow diagrams provides a visual representation of key concepts, further enhancing the utility of this guide.

References

- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flurbiprofen CAS#: 5104-49-4 [m.chemicalbook.com]

- 3. study.com [study.com]

- 4. Development and characterisation of orally disintegrating flurbiprofen tablets using SeDeM-ODT tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. scribd.com [scribd.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. youtube.com [youtube.com]

- 13. scribd.com [scribd.com]

Flurbiprofen's Mechanism of Action: A Technical Guide for Researchers

An in-depth exploration of the molecular and cellular interactions of Flurbiprofen (B1673479), a potent nonsteroidal anti-inflammatory drug (NSAID). This guide details its primary action on cyclooxygenase enzymes and explores secondary mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its pharmacological profile.

Flurbiprofen, a phenylalkanoic acid derivative, exerts its well-known analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This action curtails the production of prostaglandins, key mediators of inflammation, pain, and fever.[1][3] However, the therapeutic actions of Flurbiprofen are multifaceted, extending beyond simple COX inhibition to encompass effects on cytokine signaling and the endocannabinoid system. This guide synthesizes the current understanding of Flurbiprofen's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Primary Mechanism: Cyclooxygenase Inhibition

Flurbiprofen non-selectively inhibits both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.[1] The S-enantiomer of Flurbiprofen is the more potent inhibitor of these isoenzymes.[4][5]

Quantitative Data on COX Inhibition

The inhibitory potency of Flurbiprofen and its enantiomers against COX-1 and COX-2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters in understanding its efficacy.

| Compound | Enzyme | IC50 (μM) | Ki (μM) | Source(s) |

| Flurbiprofen (racemic) | Human recombinant COX-1 | 0.1 | - | [6] |

| Human recombinant COX-2 | 0.4 | - | [6] | |

| Bovine seminal vesicle COX | - | 0.128 | [7] | |

| (S)-Flurbiprofen | COX-1 | 0.48 | - | [5][8] |

| COX-2 | 0.47 - 0.48 | - | [5][8] | |

| (R)-Flurbiprofen | COX-1 | > 80 | - | [5] |

| COX-2 | > 80 | - | [5] |

Table 1: Inhibitory activity of Flurbiprofen and its enantiomers against COX enzymes.

Signaling Pathway: Arachidonic Acid Cascade and Prostaglandin (B15479496) Synthesis

Flurbiprofen's primary mechanism involves the interruption of the arachidonic acid cascade, thereby blocking the synthesis of prostaglandins.

Secondary Mechanisms of Action

Beyond its direct impact on COX enzymes, Flurbiprofen exhibits several other pharmacological activities that contribute to its therapeutic profile.

Modulation of Cytokine Production

Flurbiprofen has been shown to modulate the production of key inflammatory cytokines. Studies have demonstrated its ability to inhibit the production of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated human monocytes.[9] In patients with osteoarthritis, Flurbiprofen treatment has been associated with reduced serum levels of TNF-α and Interleukin-6 (IL-6).[10] Preoperative administration of Flurbiprofen has also been found to reduce postoperative increases in TNF-α, IL-1β, and IL-6.[11]

Interaction with the Endocannabinoid System

Recent studies have revealed an interaction between Flurbiprofen and the endocannabinoid system. Specifically, R-flurbiprofen, which is largely inactive against COX enzymes, has been shown to alleviate neuropathic pain by modulating the endocannabinoid system.[12] It inhibits the activity of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382).[12] This leads to an increase in endogenous anandamide levels, which can produce analgesic effects. Flurbiprofen also inhibits the COX-2-mediated oxygenation of endocannabinoids.[13][14]

γ-Secretase Modulation

Interestingly, Flurbiprofen and its enantiomers have been identified as modulators of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.[15][16][17] Both R- and S-flurbiprofen have been shown to selectively lower the levels of the toxic Aβ42 peptide.[16][17] This action is independent of COX inhibition and suggests a potential therapeutic role for Flurbiprofen in neurodegenerative diseases.

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of Flurbiprofen for COX-1 and COX-2.

Methodology:

-

Enzyme Source: Purified human recombinant COX-1 and COX-2 enzymes are used.[6]

-

Incubation: The enzymes are pre-incubated with various concentrations of Flurbiprofen for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[18]

-

Substrate Addition: The reaction is initiated by adding the substrate, [1-¹⁴C]arachidonic acid.[18]

-

Reaction Termination: After a short incubation period (e.g., 30 seconds at 37°C), the reaction is stopped.[18]

-

Product Measurement: The amount of prostaglandin product formed is quantified using techniques such as liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each Flurbiprofen concentration is calculated, and the IC50 value is determined by plotting the concentration-response curve.

Cytokine Production Assay in Human Monocytes

Objective: To assess the effect of Flurbiprofen on cytokine production by human monocytes.

Methodology:

-

Cell Culture: Human peripheral blood monocytes are isolated and cultured.[9]

-

Stimulation: Cytokine production is induced by treating the cells with an inflammatory stimulus, such as bacterial lipopolysaccharide (LPS) at a concentration of 1 µg/ml.[9]

-

Drug Treatment: Cells are co-incubated with various concentrations of Flurbiprofen.

-

Supernatant Collection: After a suitable incubation period, the cell culture supernatants are collected.

-

Cytokine Measurement: The levels of cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA).[9]

-

Data Analysis: The effect of Flurbiprofen on cytokine production is determined by comparing the cytokine levels in treated and untreated cells.

Conclusion

Flurbiprofen's mechanism of action is predominantly centered on its potent, non-selective inhibition of COX-1 and COX-2, leading to a reduction in prostaglandin synthesis. This foundational understanding is crucial for its application as an anti-inflammatory and analgesic agent. However, a growing body of evidence highlights a more complex pharmacological profile. Its ability to modulate cytokine production, interact with the endocannabinoid system, and affect γ-secretase activity opens new avenues for research and potential therapeutic applications beyond its traditional use. This guide provides a comprehensive overview for researchers to further explore the intricate molecular and cellular interactions of Flurbiprofen.

References

- 1. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase (COX) Inhibitor: Flurbiprofen | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effect of flurbiprofen on cytokine production by human monocytes and U-937 and THP-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of flurbiprofen and tiaprofenic acid on serum cytokine levels of patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preoperative intravenous flurbiprofen reduces postoperative pain and inflammatory cytokines in elderly patients after hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 12. R-flurbiprofen reduces neuropathic pain in rodents by restoring endogenous cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study puts a new spin on ibuprofen’s actions | Vanderbilt University [news.vanderbilt.edu]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. content-assets.jci.org [content-assets.jci.org]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. pnas.org [pnas.org]

In Vitro Activity of Fluprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of Fluprofen, a non-steroidal anti-inflammatory drug (NSAID). The document details its primary mechanisms of action, including cyclooxygenase (COX) inhibition, as well as its effects on other key biological pathways. Quantitative data from various in vitro assays are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its principal anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The S-enantiomer, S(+)-Flurbiprofen (Esflurbiprofen), is the more active form in inhibiting COX enzymes.[2][3]

Quantitative Data: COX Inhibition

The following table summarizes the in vitro inhibitory activity of this compound and its enantiomers against human and other mammalian COX enzymes, presented as IC50 values (the concentration required for 50% inhibition).

| Compound/Enantiomer | Target | IC50 (µM) | Source Species | Reference |

| Flurbiprofen (B1673479) (racemic) | Human COX-1 | 0.1 | Human | [4] |

| Flurbiprofen (racemic) | Human COX-2 | 0.4 | Human | [4] |

| S(+)-Flurbiprofen | COX-1 | 0.48 | Not Specified | [2] |

| S(+)-Flurbiprofen | COX-2 | 0.47 | Sheep Placenta | [2][3] |

| R(-)-Flurbiprofen | COX-1 | > 80 | Not Specified | [3] |

| R(-)-Flurbiprofen | COX-2 | > 80 | Sheep Placenta | [3] |

| Flurbiprofen (racemic) | PGE2 Production | 0.052 | Rat Leukocytes | [5] |

| S(+)-Flurbiprofen | PGE2 Production | 0.014 | Rat Leukocytes | [5][6] |

| R(-)-Flurbiprofen | PGE2 Production | 17 | Rat Leukocytes | [5][6] |

Experimental Protocol: COX Inhibition Assay (Whole Blood)

This protocol is adapted from methodologies used to assess COX inhibition in a biologically relevant matrix.

Objective: To determine the IC50 of this compound on COX-1 and COX-2 activity in human whole blood.

Materials:

-

Fresh human whole blood

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Calcium ionophore (A23187) for COX-1 induction

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)

-

Incubator, centrifuge, and microplate reader

Procedure:

-

Blood Collection: Draw fresh venous blood from healthy volunteers into heparinized tubes.

-

Compound Incubation: Pre-incubate aliquots of whole blood with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

COX-1 Activity Measurement (TxB2 production):

-

Add calcium ionophore A23187 to the blood samples to induce COX-1 activity.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for TxB2 production.

-

Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.

-

Measure the TxB2 concentration in the plasma using a specific EIA kit.

-

-

COX-2 Activity Measurement (PGE2 production):

-

Add LPS to separate aliquots of the pre-incubated blood to induce COX-2 expression and activity.

-

Incubate for a longer duration (e.g., 24 hours) at 37°C.

-

Centrifuge the samples to collect the plasma.

-

Measure the PGE2 concentration in the plasma using a specific EIA kit.

-

-

Data Analysis: Plot the percentage inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) against the logarithm of the this compound concentration. Calculate the IC50 values using a suitable nonlinear regression model.

Modulation of Other Inflammatory and Disease-Related Pathways

Beyond COX inhibition, this compound exhibits in vitro activity against several other targets and pathways implicated in inflammation and neurodegenerative diseases.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound and its derivatives have been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[7][8] This inhibition can lead to increased endocannabinoid levels, which have analgesic and anti-inflammatory properties.

| Compound | Target | Ki (nM) | IC50 (µM) | Source | Reference |

| Flurbiprofen | Rat Brain FAAH | - | 29 | Rat | [7][8] |

| Flu-AM4 (derivative) | Rat Brain FAAH | 13 | - | Rat | [7] |

| Flu-AM1 (derivative) | Rat Brain FAAH | - | 0.44 | Rat | [8] |

This protocol is based on the use of radiolabeled substrates to measure FAAH activity.[9]

Objective: To determine the inhibitory potential of this compound on FAAH activity.

Materials:

-

Rat brain homogenate (as a source of FAAH)

-

[³H]Anandamide (radiolabeled substrate)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Prepare homogenates from rat brains in a suitable buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the brain homogenate, varying concentrations of this compound or vehicle, and buffer.

-

Initiation of Reaction: Add [³H]Anandamide to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination of Reaction: Stop the reaction by adding an acidic organic solvent mixture (e.g., chloroform/methanol).

-

Extraction and Measurement: Vortex and centrifuge the samples to separate the aqueous and organic phases. The product of the reaction, [³H]ethanolamine, will be in the aqueous phase, while the unreacted [³H]anandamide will remain in the organic phase.

-

Quantification: Aspirate an aliquot of the aqueous phase, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of FAAH inhibition for each this compound concentration and determine the IC50 value.

γ-Secretase Modulation

This compound and its enantiomers have been identified as modulators of γ-secretase, an enzyme complex involved in the processing of Amyloid Precursor Protein (APP).[10][11] This modulation leads to a selective reduction in the production of the amyloid-beta 42 (Aβ42) peptide, a key component of amyloid plaques in Alzheimer's disease.[10][11]

This assay measures the direct effect of compounds on γ-secretase activity in a cell-free system.[12]

Objective: To assess the modulatory effect of this compound on γ-secretase processing of APP.

Materials:

-

Cell line overexpressing APP (e.g., H4 human neuroglioma cells)

-

Buffer for cell homogenization

-

This compound stock solution

-

ELISA kits for Aβ40 and Aβ42

Procedure:

-

Membrane Preparation: Harvest cells and homogenize them in a hypotonic buffer without detergent.

-

Centrifugation: Perform a series of centrifugations to obtain a membrane-enriched pellet containing γ-secretase and its substrate (APP C-terminal fragments).

-

Assay Reaction: Resuspend the membrane pellet in an appropriate assay buffer and add varying concentrations of this compound or vehicle.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-6 hours) to allow for γ-secretase activity.

-

Aβ Measurement: Terminate the reaction and measure the levels of Aβ40 and Aβ42 produced using specific ELISA kits.

-

Data Analysis: Analyze the dose-dependent reduction in Aβ42 levels relative to Aβ40 levels to determine the modulatory activity of this compound.

Effects on Other Inflammatory Pathways

This compound has been shown to influence other key inflammatory pathways in vitro, including the NF-κB signaling pathway and the expression of inducible nitric oxide synthase (iNOS).

-

NF-κB Signaling: Flurbiprofen has been observed to inhibit the translocation of the NF-κB p65 subunit into the nucleus in response to inflammatory stimuli.[13] This prevents the transcription of pro-inflammatory genes. A nitro-derivative of flurbiprofen has also been shown to inhibit NF-κB activity.[14]

-

iNOS Expression: Both R(-)- and S(+)-flurbiprofen have been shown to decrease the expression of iNOS mRNA and subsequent nitrite (B80452) production in a concentration-dependent manner in macrophage cell lines.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the COX pathway.

Caption: this compound's effect on the NF-κB signaling pathway.

Caption: Experimental workflow for FAAH inhibition assay.

In Vitro Anti-Inflammatory Activity of Novel this compound Derivatives

Recent research has focused on synthesizing novel derivatives of this compound to enhance its therapeutic properties and reduce side effects. The following table presents the in vitro anti-inflammatory and antioxidant activities of some of these novel amide derivatives.

| Derivative | Anti-Inflammatory Activity (Inhibition of Albumin Denaturation) IC50 (µmol/L) | Antioxidant Activity (H2O2 Scavenging) IC50 (µmol/L) | Reference |

| Flurbiprofen | 339.26 | - | [1] |

| Derivative 4a | 173.74 | 143.54 | [1] |

| Derivative 4b | 182.45 | 159.21 | [1] |

| Derivative 4c | 198.37 | 223.44 | [1] |

| Ibuprofen (Reference) | 395.08 | - | [1] |

| Ascorbic Acid (Reference) | - | 141.04 | [1] |

Experimental Protocol: Inhibition of Albumin Denaturation

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit heat-induced protein denaturation.[16]

Objective: To evaluate the anti-inflammatory potential of this compound derivatives.

Materials:

-

Bovine or human serum albumin (1% solution)

-

Phosphate buffered saline (PBS, pH 7.4)

-

This compound derivative stock solutions

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare reaction mixtures containing 2 mL of different concentrations of the test compounds and 1 mL of 1% albumin solution.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.

-

Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of albumin denaturation compared to a control sample containing only the vehicle.

-

Data Analysis: Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

This technical guide provides a consolidated resource on the in vitro activity of this compound, intended to support further research and development in the fields of inflammation, pain management, and neurodegenerative diseases. The presented data and protocols offer a foundation for comparative studies and the exploration of novel this compound-based therapeutic agents.

References

- 1. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flurbiprofen | CAS 5104-49-4 | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. S(+)-Flurbiprofen Shows Potent PGE2 Inhibitory Activity in Inflammatory Cells, Superior Cell Transport Activity and Skin Permeability - Pharmacology & Pharmacy - SCIRP [scirp.org]

- 7. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Fluprofen Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of Fluprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document details the established and emerging molecular targets of this compound, presents quantitative data on its activity, and provides detailed experimental protocols for target identification and validation. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanisms of action.

Introduction to this compound

This compound is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action has long been attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes. However, recent research has unveiled a more complex pharmacological profile, with evidence suggesting interactions with other molecular targets that may contribute to both its therapeutic effects and its side-effect profile. This guide delves into the identification and validation of these targets.

Identified Molecular Targets of this compound

This compound is known to interact with several key proteins involved in various physiological and pathological processes.

Primary Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

The most well-characterized targets of this compound are the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2] this compound acts as a non-selective inhibitor of both COX-1 and COX-2.[3] The S-enantiomer of flurbiprofen (B1673479) is primarily responsible for this cyclooxygenase inhibition.[4][5]

Emerging Targets

Beyond its primary action on COX enzymes, studies have identified several other potential targets for this compound and its enantiomers, suggesting a broader mechanism of action.

-

γ-Secretase: Flurbiprofen and its enantiomers have been shown to modulate the activity of γ-secretase, an enzyme complex involved in the cleavage of the amyloid precursor protein (APP).[6][7][8] This modulation leads to a selective reduction in the production of the neurotoxic amyloid-β 42 (Aβ42) peptide, a key event in the pathogenesis of Alzheimer's disease.[9] This interaction suggests a potential therapeutic application for this compound in neurodegenerative disorders.

-

Multidrug Resistance-Associated Protein 4 (MRP4): The R-enantiomer of flurbiprofen has been identified as an inhibitor of the multidrug resistance-associated protein 4 (MRP4), an ATP-binding cassette (ABC) transporter.[10][11] MRP4 is involved in the cellular efflux of various molecules, including prostaglandins and cyclic nucleotides.[10] Inhibition of MRP4 by R-flurbiprofen can lead to the intracellular accumulation of prostaglandins.[10]

-

Aldehyde Dehydrogenase (ALDH): Research has indicated that aldehyde dehydrogenase may be a target of this compound.[12] ALDHs are a group of enzymes responsible for the oxidation of aldehydes, and their inhibition can have various physiological consequences.

Quantitative Data on this compound-Target Interactions

The following tables summarize the available quantitative data on the interaction of this compound and its enantiomers with their identified molecular targets.

| Compound | Target | Assay System | IC50 | Reference |

| Flurbiprofen | Human COX-1 | Recombinant Enzyme | 0.1 µM | |

| Flurbiprofen | Human COX-2 | Recombinant Enzyme | 0.4 µM | |

| (S)-Flurbiprofen | COX-1 | Guinea Pig Whole Blood | ~0.5 µM | [5] |

| (S)-Flurbiprofen | COX-2 | Guinea Pig Whole Blood | ~0.5 µM | [5] |

| (S)-Flurbiprofen | COX-2 | Sheep Placenta | 0.48 µM | [13] |

| R-Flurbiprofen | mPGES-1 | Microsomal Fraction (HeLa cells) | ~370 µM | [10] |

| R-Flurbiprofen | MRP4 | - | 5-50 µM | [10] |

| Compound | Target | Effect | Concentration | Assay System | Reference |

| Racemic Flurbiprofen | γ-Secretase | Selectively lowers Aβ42 | > 300 µM (for Aβ40 reduction) | H4 cells | [9] |

| R-Flurbiprofen | γ-Secretase | Selectively lowers Aβ42 | > 300 µM (for Aβ40 reduction) | H4 cells | [9] |

| S-Flurbiprofen | γ-Secretase | Selectively lowers Aβ42 | > 300 µM (for Aβ40 reduction) | H4 cells | [9] |

Experimental Protocols for Target Identification and Validation

This section provides detailed methodologies for key experiments used in the identification and validation of this compound's molecular targets.

Target Identification: Affinity Chromatography

Affinity chromatography is a powerful technique to isolate and identify proteins that bind to a specific ligand, such as this compound.

Objective: To identify proteins from a cell lysate that directly bind to this compound.

Methodology:

-

Immobilization of this compound:

-

Covalently couple this compound to a solid support matrix (e.g., NHS-activated Sepharose beads). This typically involves activating the carboxyl group of this compound for reaction with the amine groups on the beads.

-

-

Preparation of Cell Lysate:

-

Culture and harvest cells of interest (e.g., a relevant human cell line).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the this compound-coupled beads to allow for binding of target proteins.

-

As a negative control, incubate a separate aliquot of the lysate with uncoupled beads.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using a competitive elution buffer containing a high concentration of free this compound or by changing the pH or ionic strength of the buffer.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands by silver staining or Coomassie blue staining.

-

Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

Target Validation: In Vitro Enzyme/Transporter Activity Assays

Once potential targets are identified, their interaction with this compound needs to be validated through functional assays.

Objective: To determine the effect of this compound on the enzymatic activity of γ-secretase.

Methodology:

-

Reagents and Materials:

-

Purified γ-secretase enzyme or cell membranes containing the enzyme complex.

-

A fluorogenic substrate for γ-secretase, typically a peptide sequence derived from APP containing a FRET pair (e.g., EDANS/DABCYL).

-

Assay buffer.

-

This compound stock solution.

-

A known γ-secretase inhibitor as a positive control.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, this compound at various concentrations, and the γ-secretase preparation.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the FRET pair, leading to an increase in donor fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the kinetic reads.

-

Plot the reaction rates against the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Objective: To assess the inhibitory effect of this compound on MRP4-mediated transport.

Methodology:

-

Preparation of Vesicles:

-

Use inside-out membrane vesicles prepared from cells overexpressing human MRP4 (e.g., HEK293-MRP4). Control vesicles from parental cells lacking MRP4 overexpression should also be used.

-

-

Transport Assay:

-

Incubate the MRP4-containing vesicles with a radiolabeled or fluorescent substrate of MRP4 (e.g., [³H]-estradiol-17-β-D-glucuronide or cAMP) in the presence of ATP and varying concentrations of this compound.

-

Incubations are also performed in the presence of AMP instead of ATP to determine the ATP-dependent transport.

-

Stop the reaction by rapid filtration through a filter membrane to separate the vesicles from the incubation medium.

-

Wash the filters to remove unbound substrate.

-

-

Quantification:

-

Measure the amount of substrate trapped inside the vesicles using liquid scintillation counting or fluorescence measurement.

-

-

Data Analysis:

-

Calculate the ATP-dependent transport by subtracting the values obtained with AMP from those with ATP.

-

Determine the inhibitory effect of this compound by comparing the transport in the presence and absence of the drug and calculate the IC50 value.

-

Target Validation: Cellular Assays

Cell-based assays are crucial to confirm that the interaction between this compound and its target has a functional consequence in a biological context.

Objective: To validate that the cellular effects of this compound are mediated through a specific target by silencing the expression of the target gene.

Methodology:

-

siRNA Transfection:

-

Culture cells that express the target protein.

-

Transfect the cells with a small interfering RNA (siRNA) specifically designed to target the mRNA of the gene of interest.

-

As controls, transfect cells with a non-targeting (scrambled) siRNA and a mock transfection (transfection reagent only).

-

-

Confirmation of Knockdown:

-

After a suitable incubation period (typically 48-72 hours), harvest the cells.

-

Confirm the knockdown of the target protein by Western blotting or qPCR.

-

-

Functional Assay:

-

Treat the siRNA-transfected and control cells with this compound.

-

Measure a relevant cellular response that is believed to be mediated by the target (e.g., prostaglandin (B15479496) production for COX, Aβ42 levels for γ-secretase).

-

-

Data Analysis:

-

Compare the effect of this compound in cells with and without the target protein. If the effect of this compound is diminished or absent in the knockdown cells, it provides strong evidence that the drug acts through that specific target.

-

Signaling Pathways Modulated by this compound

The interaction of this compound with its molecular targets initiates or inhibits specific signaling cascades, leading to its pharmacological effects.

COX Inhibition and Prostaglandin Synthesis Pathway

This compound's primary anti-inflammatory and analgesic effects are mediated through the inhibition of the prostaglandin synthesis pathway.

γ-Secretase Modulation and Amyloid-β Production

This compound's interaction with γ-secretase alters the cleavage of APP, leading to a decrease in the production of the aggregation-prone Aβ42 peptide.

In Vivo Target Validation

Validating the relevance of an identified target in a living organism is a critical step in drug development. For this compound, in vivo studies in animal models of inflammation, pain, and neurodegeneration have been instrumental in confirming the roles of its molecular targets.[14] For example, studies in transgenic mouse models of Alzheimer's disease have demonstrated the ability of Flurbiprofen to reduce Aβ42 levels in the brain, supporting the in vivo relevance of γ-secretase modulation.[7][8][9] Similarly, the anti-inflammatory and analgesic effects of this compound in various rodent models of pain and inflammation provide in vivo validation for its inhibition of COX enzymes.[5]

Conclusion

This compound's pharmacological profile is more diverse than initially understood. While its primary mechanism of action remains the non-selective inhibition of COX-1 and COX-2, emerging evidence points to the modulation of other key proteins such as γ-secretase, MRP4, and aldehyde dehydrogenase. A thorough understanding of these interactions is crucial for optimizing the therapeutic use of this compound and for the development of next-generation anti-inflammatory and neuroprotective agents with improved efficacy and safety profiles. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this compound's molecular mechanisms and the identification of novel therapeutic targets.

References

- 1. cell4pharma.com [cell4pharma.com]

- 2. jpp.krakow.pl [jpp.krakow.pl]

- 3. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase (COX) Inhibitor: Flurbiprofen | TCI AMERICA [tcichemicals.com]

- 5. apexbt.com [apexbt.com]

- 6. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ 42 in vivo | AlzPED [alzped.nia.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flurbiprofen inhibits cAMP transport by MRP4/ABCC4 increasing the potency of gemcitabine treatment in PDAC cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aldehyde dehydrogenase-2 regulates nociception in rodent models of acute inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Early Discovery and Screening of Fluprofen Analogs

This guide provides a comprehensive overview of the methodologies and strategies involved in the early-stage discovery and screening of novel this compound analogs. This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The development of analogs aims to enhance therapeutic efficacy, improve selectivity for the COX-2 isoform to reduce gastrointestinal side effects, or explore novel therapeutic applications.[3][4]

Core Signaling Pathway: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for this compound and its analogs is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression significantly increases during inflammatory processes.[5] The differential inhibition of these isoforms is a critical consideration in the development of new NSAIDs.

Drug Discovery and Screening Workflow

The early discovery of this compound analogs follows a structured workflow, beginning with the synthesis of a compound library and progressing through a cascade of screening assays to identify promising candidates. This process is designed to efficiently test large numbers of compounds and select those with the desired biological activity and drug-like properties for further development.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful screening of compound libraries. Below are methodologies for key in vitro and cell-based assays.

Primary Screening: COX Inhibition Assays

Primary screening is often conducted using high-throughput methods to rapidly assess the inhibitory activity of a large number of analogs against COX-1 and COX-2.[6][7] The human whole blood assay (hWBA) is a physiologically relevant method for determining COX inhibitory potency and selectivity.[5][8]

Protocol: Human Whole Blood Assay (hWBA) for COX-1 and COX-2 Inhibition [5]

-

Objective : To determine the 50% inhibitory concentration (IC50) of test compounds against COX-1 (measured by Thromboxane B2 production) and COX-2 (measured by Prostaglandin E2 production).

-

Materials :

-

Freshly drawn human venous blood.

-

Test compounds (this compound analogs) dissolved in DMSO.

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

-

-

COX-1 Activity Assay :

-

Aliquot fresh, non-anticoagulated whole blood into tubes.

-

Immediately add various concentrations of the test compound or vehicle control (DMSO).

-

Incubate at 37°C for 60 minutes to allow clotting, which stimulates platelet COX-1 to produce TXB2.[5]

-

Stop the reaction by placing the tubes on ice and then centrifuge to separate the serum.

-

Collect the serum and store it at -80°C until analysis.

-

Quantify the TXB2 concentration using a specific ELISA kit according to the manufacturer's instructions.

-

-

COX-2 Activity Assay :

-

Collect fresh whole blood into tubes containing an anticoagulant (e.g., heparin).

-

Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression in monocytes.

-

Immediately add various concentrations of the test compound or vehicle control.

-

Incubate the samples for 24 hours at 37°C.[5]

-

Centrifuge the blood to separate the plasma.

-

Collect the plasma and store it at -80°C until analysis.

-

Quantify the PGE2 concentration using a specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis :

-

Calculate the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Secondary Screening: Cell-Based Assays

Hits identified from primary screening are further characterized in cell-based assays. These assays confirm the anti-inflammatory activity in a cellular context by measuring the inhibition of key inflammatory mediators.[9][10]

Protocol: Inhibition of Cytokine Release in LPS-Stimulated Macrophages [11]

-

Objective : To measure the ability of this compound analogs to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.

-

Materials :

-

Macrophage cell line (e.g., RAW 264.7).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

LPS from E. coli.

-

ELISA kits for mouse TNF-α and IL-6.

-

96-well cell culture plates.

-

-

Procedure :

-

Cell Seeding : Seed RAW 264.7 cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight at 37°C, 5% CO2.[11]

-

Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Pre-incubate the cells with the compounds for 1-2 hours.

-

Stimulation : Add LPS to the wells to a final concentration of 1 µg/mL to stimulate cytokine production. Include wells with cells and LPS only (positive control) and cells with medium only (negative control).

-

Incubation : Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

Cytokine Quantification : Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.[11]

-

-

Data Analysis :

-

Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated positive control.

-

Determine the IC50 values by plotting the percentage inhibition against the log of the compound concentration.

-

Data Presentation and Structure-Activity Relationship (SAR)

Quantitative data from screening assays are summarized in tables to facilitate comparison between analogs and build a structure-activity relationship (SAR).[12] SAR studies aim to correlate specific structural modifications of the this compound scaffold with changes in biological activity.[3][13]

Table 1: COX Inhibition and Selectivity of Hypothetical this compound Analogs

| Compound ID | R1 Group | R2 Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | H | CH3 | 1.5 | 3.2 | 0.47 |

| Analog A-1 | F | CH3 | 2.1 | 0.5 | 4.2 |

| Analog A-2 | Cl | CH3 | 1.8 | 0.3 | 6.0 |

| Analog B-1 | H | CF3 | 10.5 | 0.1 | 105.0 |

| Analog B-2 | H | CH2CH3 | 0.9 | 2.5 | 0.36 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Cell-Based Anti-Inflammatory Activity of Lead Analogs

| Compound ID | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | Cytotoxicity (CC50, µM) |

| This compound | 5.5 | 8.1 | >100 |

| Analog A-2 | 1.2 | 2.5 | >100 |

| Analog B-1 | 0.4 | 0.9 | 85 |

Note: Data are hypothetical and for illustrative purposes only.

From these tables, an SAR can be derived. For example, the data suggests that adding a trifluoromethyl group at the R2 position (Analog B-1) significantly increases COX-2 selectivity and potency in cell-based assays, marking it as a promising lead for further optimization.

References

- 1. mdpi.com [mdpi.com]

- 2. Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff’s Bases for Diabetic Management: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. athmicbiotech.com [athmicbiotech.com]

- 10. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Flurbiprofen: A Technical Overview for Researchers

IUPAC Name: (RS)-2-(2-Fluorobiphenyl-4-yl)propanoic acid

CAS Number: 5104-49-4

Executive Summary

Flurbiprofen (B1673479) is a well-established nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, recognized for its potent analgesic, anti-inflammatory, and antipyretic properties.[1] This technical guide provides an in-depth overview of Flurbiprofen's core pharmacological and physicochemical characteristics, tailored for researchers, scientists, and professionals in drug development. The document details its mechanism of action, key signaling pathways, experimental protocols for its evaluation, and a summary of its pharmacokinetic profile.

Physicochemical and Pharmacokinetic Properties

Flurbiprofen is administered as a racemic mixture, with the S-enantiomer being the active form.[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[2][3]

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₃FO₂ | [1] |

| Molecular Weight | 244.26 g/mol | [3] |

| IC₅₀ for COX-1 | 0.1 µM | |

| IC₅₀ for COX-2 | 0.4 µM | |

| Peak Plasma Concentration (Tmax) | 1 to 2 hours (oral) | [4][5] |

| Elimination Half-life (t½) | 5.1 ± 0.3 hours (extensive metabolizers)6.1 ± 0.6 hours (poor metabolizers) | [3] |

| Total Body Clearance (TBC/F) | 1.6 ± 0.2 L/h (extensive metabolizers)1.1 ± 0.1 L/h (poor metabolizers) | [3] |

| Protein Binding | >99% | [6] |

Mechanism of Action and Signaling Pathways

Flurbiprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][7] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][7]

Beyond COX inhibition, research suggests Flurbiprofen may exert its effects through other signaling pathways. One such pathway involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines.[8]

Diagram 1: Flurbiprofen's Primary Mechanism of Action

Caption: Inhibition of COX enzymes by Flurbiprofen.

Diagram 2: Flurbiprofen's Influence on the NF-κB Pathway

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on COX-1 and COX-2 enzymes.[9][10]

Objective: To determine the IC₅₀ values of Flurbiprofen for COX-1 and COX-2.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Hematin

-

Phenol

-

EDTA

-

Arachidonic acid (substrate)

-

Flurbiprofen dissolved in a suitable solvent (e.g., ethanol)

-

Oxygen electrode or other suitable detection system

Procedure:

-

Prepare the assay buffer containing hematin, phenol, and EDTA.

-

Add the COX enzyme (COX-1 or COX-2) to the assay buffer.

-

Add Flurbiprofen at various concentrations to the reaction mixture and establish a baseline reading for 5 minutes.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Monitor the change in oxygen consumption for approximately 5 minutes as a measure of enzyme activity.

-

Calculate the percentage of inhibition for each concentration of Flurbiprofen compared to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram 3: Experimental Workflow for COX Inhibition Assay

Caption: Workflow for determining COX inhibition.

In Vitro Anti-Inflammatory Activity (Albumin Denaturation Assay)

This protocol is based on the principle that protein denaturation is a hallmark of inflammation.[11]

Objective: To assess the in vitro anti-inflammatory activity of Flurbiprofen by measuring the inhibition of albumin denaturation.

Materials:

-

Human or Bovine Serum Albumin (e.g., 1% solution)

-

Phosphate Buffered Saline (PBS)

-

Flurbiprofen dissolved in a suitable solvent

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the albumin solution and various concentrations of Flurbiprofen.

-

Incubate the mixture at 37°C for 15 minutes.

-

Induce denaturation by heating the mixture at 70°C for 15 minutes in a water bath.

-

After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

-

A control sample containing only albumin is treated similarly.

-

Calculate the percentage inhibition of albumin denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Conclusion

Flurbiprofen remains a significant molecule in the landscape of anti-inflammatory therapeutics. Its well-characterized primary mechanism of action, coupled with emerging research into its effects on other signaling pathways, underscores its continued relevance for both clinical use and further investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers engaged in the study and development of anti-inflammatory agents.

References

- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. wjpmr.com [wjpmr.com]

- 4. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 5. Articles [globalrx.com]

- 6. Population pharmacokinetic modeling of flurbiprofen, the active metabolite of flurbiprofen axetil, in Chinese patients with postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 8. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Theoretical Mechanism of Flurbiprofen Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical mechanisms underlying the pharmacological action of Flurbiprofen (B1673479). It details both the primary cyclooxygenase (COX) dependent pathways and significant COX-independent activities, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support advanced research and development.

Core Mechanism: Cyclooxygenase Inhibition

Flurbiprofen, a propionic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins (B1171923) and thromboxanes.[1]

-

COX-1 is a constitutively expressed enzyme involved in physiological functions, including the protection of the gastric mucosa and maintenance of renal blood flow.[1][3]

-

COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][3]

By inhibiting both isoforms, Flurbiprofen effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation.[3] However, the concurrent inhibition of COX-1 is also responsible for some of the characteristic side effects of non-selective NSAIDs, such as gastrointestinal irritation.[2]

Stereoselectivity of Action

Flurbiprofen is commercially available as a racemic mixture of two enantiomers: (S)-(+)-Flurbiprofen and (R)-(-)-Flurbiprofen. The pharmacological activity is highly stereoselective.

-

(S)-Flurbiprofen: This enantiomer is the primary active agent responsible for the potent inhibition of both COX-1 and COX-2 enzymes.[4][5]

-

(R)-Flurbiprofen: This enantiomer is a significantly weaker COX inhibitor.[4] In humans, it undergoes minimal chiral inversion to the (S)-enantiomer, meaning its own distinct biological activities are not primarily due to conversion into the COX-active form.[5]

The inhibition of COX by the (S)-enantiomer is the principal mechanism behind Flurbiprofen's anti-inflammatory effects.[4]

Quantitative Inhibition Data

The inhibitory potency of Flurbiprofen and its enantiomers against COX isoforms has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

| Compound | Target Enzyme | IC50 (µM) | Assay System |

| Racemic Flurbiprofen | Human COX-1 | 0.1 | Recombinant Human Enzyme[6][7] |

| Racemic Flurbiprofen | Human COX-2 | 0.4 | Recombinant Human Enzyme[6][7] |

| (S)-Flurbiprofen | COX-1 | ~0.5 | Guinea Pig Whole Blood[8] |

| (S)-Flurbiprofen | COX-2 | ~0.5 | Guinea Pig Whole Blood[8] |

| (S)-Flurbiprofen | COX-1 | 0.48 | Not Specified[1] |

| (S)-Flurbiprofen | COX-2 | 0.47 | Not Specified[1] |

| (S)-Flurbiprofen | COX-2 | 0.48 | Purified Sheep Placenta Enzyme[4] |

| (R)-Flurbiprofen | COX-1 / COX-2 | > 80 | Purified Sheep/Ram Enzyme[4] |

COX-Independent Mechanisms of Action

Beyond direct enzyme inhibition, Flurbiprofen exhibits several COX-independent mechanisms that contribute to its pharmacological profile. These are of significant interest, particularly the activities of the (R)-enantiomer, which lacks potent COX inhibitory action.

Modulation of γ-Secretase

Both (R)- and (S)-Flurbiprofen have been shown to act as γ-secretase modulators (GSMs).[9][10] They directly target the γ-secretase complex, an enzyme involved in the cleavage of the amyloid precursor protein (APP). This modulation selectively reduces the production of the amyloid-beta 42 (Aβ42) peptide, a species strongly implicated in the pathology of Alzheimer's disease, without significantly affecting total Aβ production.[10][11] This action is independent of COX inhibition and has positioned (R)-Flurbiprofen (Tarenflurbil) as a candidate for Alzheimer's disease research, as it offers the potential for Aβ42 reduction with a lower risk of COX-related side effects.[9] The effective concentration (IC50) for this γ-secretase modulation is reported to be in the range of 150 to 200 µM.[12]

Inhibition of Prostaglandin Efflux

(R)-Flurbiprofen has been identified as an inhibitor of the Multidrug Resistance-Associated Protein 4 (MRP4, also known as ABCC4).[13][14] MRP4 functions as a cellular efflux transporter for prostaglandins like PGE2.[13] By inhibiting MRP4, (R)-Flurbiprofen effectively traps prostaglandins inside the cell, preventing them from acting on cell surface receptors in an autocrine or paracrine fashion.[13] This leads to a reduction in extracellular prostaglandin concentration and subsequent signaling, providing an anti-inflammatory effect that does not rely on the inhibition of prostaglandin synthesis.[7][13]

Additional COX-Independent Pathways

-

NF-κB Signaling: Flurbiprofen has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. Inhibition of NF-κB contributes to Flurbiprofen's anti-inflammatory effects.

-

cPLA2 Translocation: (R)-Flurbiprofen can mildly inhibit the translocation of cytosolic phospholipase A2 (cPLA2) to the cell membrane. This action reduces the availability of arachidonic acid, the substrate for COX enzymes, thereby limiting prostaglandin synthesis upstream of COX.[7]

Signaling and Process Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows associated with Flurbiprofen's action.

Experimental Protocols

In Vitro COX Inhibition Assay (Purified Enzyme)

This protocol outlines a common method for determining the IC50 of Flurbiprofen against purified COX-1 and COX-2 enzymes. The endpoint is the quantification of prostaglandin E2 (PGE2) produced.

1. Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Co-factor Solution: Prepare a solution in Assay Buffer containing 1 µM hematin and 50 µM L-epinephrine.

-

Enzyme Solution: Dilute purified ovine or human recombinant COX-1 or COX-2 enzyme in Assay Buffer to a working concentration (e.g., 20 units/mL). Keep on ice.

-

Substrate Solution: Prepare a solution of arachidonic acid in ethanol (B145695) (e.g., 10 mM stock), then dilute in Assay Buffer to a working concentration (e.g., 100 µM) immediately before use.

-

Inhibitor Solutions: Prepare serial dilutions of Flurbiprofen (and its enantiomers) in DMSO. The final DMSO concentration in the assay should be ≤1%.

2. Assay Procedure:

-

To a 1.5 mL microcentrifuge tube, add 160 µL of the Co-factor Solution.

-

Add 10 µL of the appropriate Enzyme Solution (COX-1 or COX-2). For control wells, add 10 µL of Assay Buffer.

-

Add 10 µL of the desired Flurbiprofen dilution or DMSO for the vehicle control.

-

Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]

-

Initiate the enzymatic reaction by adding 20 µL of the Arachidonic Acid Substrate Solution.

-

Incubate for exactly 2 minutes at 37°C.[15]

-

Terminate the reaction by adding 10 µL of 1 M formic acid.

-

Centrifuge the samples to pellet any precipitate.

3. PGE2 Quantification:

-

Analyze the supernatant for PGE2 concentration using a validated method such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher specificity and sensitivity.[15]

4. Data Analysis:

-

Calculate the percent inhibition for each Flurbiprofen concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

γ-Secretase Modulation Assay (Cell-Based)

This protocol provides a general framework for assessing the effect of Flurbiprofen on Aβ42 production in a cellular context.

-

Cell Culture: Use a human cell line stably overexpressing a mutant form of the amyloid precursor protein (APP), such as HEK293-sw cells.[16]

-

Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of Flurbiprofen (e.g., 50 µM to 300 µM) or vehicle control (DMSO) for 24-48 hours.[12]

-

Sample Collection: Collect the conditioned media from the treated cells.

-

Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned media using a specific sandwich ELISA kit.[10]

-